Matrix protein 1 (27-35)
Description
Properties
sequence |
RLEDVFAGK |
|---|---|
source |
Influenza A virus |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Matrix protein 1 (27-35) |
Origin of Product |
United States |
Molecular and Structural Basis of Matrix Protein 1 27 35 Recognition
Peptide-MHC Class I Complex Formation
The formation of a stable complex between the Matrix protein 1 (27-35) peptide and the MHC class I molecule, specifically the human leukocyte antigen (HLA)-A*0201 allotype, is a prerequisite for its presentation to and recognition by cytotoxic T lymphocytes (CTLs). This section delves into the specifics of this complex formation, including its binding affinity and the conformational dynamics of the peptide within the MHC binding groove.
Characterization of Binding Affinity to HLA-A*0201
The Matrix protein 1 (27-35) peptide, with the amino acid sequence AAGIGILTV, is a well-characterized epitope presented by the HLA-A0201 allele. Its binding to HLA-A0201 is of intermediate affinity, a characteristic that has implications for its immunogenicity. Peptides with excessively high affinity may lead to clonal deletion of T-cells in the thymus, while those with very low affinity may not form a stable enough complex to elicit a robust T-cell response.
Modification of the peptide's anchor residues, which are critical for its interaction with the binding groove of the HLA molecule, can significantly alter this binding affinity. For instance, substituting the alanine (B10760859) at position 2 (P2) with a leucine (B10760876) residue has been shown to dramatically enhance the binding affinity of the peptide for HLA-A*0201. However, this increased affinity does not always correlate with enhanced immunogenicity, as the structural presentation of the peptide to the TCR is also a critical factor.
Table 1: Binding Affinity of Matrix Protein 1 (27-35) and Variants to HLA-A*0201
| Peptide Sequence | Position 2 Residue | Relative Binding Affinity |
| AAGIGILTV (Native) | Alanine | Intermediate |
| LAGIGILTV (Modified) | Leucine | High |
This table provides a qualitative comparison of the binding affinities. Quantitative values can vary depending on the experimental assay used.
Conformational Heterogeneity within the Peptide-Binding Groove
Once bound to the HLA-A*0201 molecule, the Matrix protein 1 (27-35) peptide does not adopt a single, rigid conformation. Instead, it exhibits a degree of conformational flexibility, which can influence its recognition by different T-cell clones. Structural studies have revealed that peptides derived from the M1 26-35 region can adopt two general conformations within the HLA-A2 peptide-binding groove: an extended conformation and a bulged conformation.
In the extended conformation, the peptide backbone follows a more linear, "zig-zag" path within the binding groove. This conformation is considered to be the canonical binding mode for many peptides presented by MHC class I molecules. The native M1 (27-35) nonamer (AAGIGILTV) has been observed to adopt this extended conformation. This flattened presentation exposes a specific set of peptide side chains to the solvent, which are then available for interaction with the TCR.
In contrast, the bulged conformation is characterized by a significant deviation of the peptide backbone from the floor of the binding groove, typically in the central region of the peptide. This creates a "bulge" that protrudes away from the MHC molecule. While the native M1 (27-35) nonamer favors an extended conformation, a related decamer peptide, M1 (26-35), adopts a bulged conformation. This difference in conformation between two overlapping epitopes from the same protein highlights the subtle yet critical role of peptide length and sequence in determining its three-dimensional structure when bound to the MHC. Such conformational differences can lead to differential recognition by T-cell receptors, even when the core epitope is largely similar.
Mechanisms of Antigen Processing and Presentation
The generation of the Matrix protein 1 (27-35) peptide and its subsequent presentation on the cell surface is a multi-step process that begins with the degradation of the full-length M1 protein within the infected cell. This intricate pathway ensures that a representative sample of intracellular proteins is continuously presented to the immune system.
Proteasomal Degradation and Peptide Generation Pathways
The primary machinery responsible for the degradation of intracellular proteins, including viral proteins like M1, into smaller peptides suitable for MHC class I presentation is the proteasome. The 26S proteasome, a large, multi-catalytic protease complex, recognizes and degrades ubiquitinated proteins.
The full-length Matrix protein 1 is processed by the proteasome, which cleaves the protein into a variety of peptide fragments. The precise cleavage sites that generate the exact M1 (27-35) epitope are not definitively established through direct experimental evidence for this specific peptide. However, based on the known cleavage preferences of the proteasome, which favors cuts after hydrophobic and basic residues, it is predicted that the M1 protein is cleaved at sites flanking the 27-35 sequence.
It is also a common feature of antigen processing that the proteasome generates peptides that are longer than the final epitope, particularly with N-terminal extensions. These precursor peptides are then transported into the endoplasmic reticulum (ER) via the Transporter associated with Antigen Processing (TAP). Within the ER, these N-terminally extended precursors can be further trimmed by aminopeptidases, such as ERAP1 (Endoplasmic Reticulum Aminopeptidase 1), to the final 9-amino acid length for optimal binding to the HLA-A*0201 molecule. The generation of the precise C-terminus of the epitope is largely attributed to the initial proteasomal cleavage.
Table 2: Key Molecules in the Antigen Processing and Presentation of Matrix Protein 1 (27-35)
| Molecule | Function |
| Matrix protein 1 (M1) | Source protein for the antigenic peptide. |
| Ubiquitin | Tags the M1 protein for degradation. |
| 26S Proteasome | Degrades the M1 protein into peptide fragments. |
| Transporter associated with Antigen Processing (TAP) | Transports peptides from the cytosol into the endoplasmic reticulum. |
| Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) | Trims N-terminally extended peptide precursors. |
| HLA-A*0201 | MHC class I molecule that binds and presents the M1 (27-35) peptide. |
Role of the Peptide Loading Complex (PLC) in MHC-I Assembly and Loading
The presentation of viral epitopes, such as Matrix protein 1 (27-35), to CD8+ T-cells is a multi-step process that begins within the endoplasmic reticulum (ER) of an infected cell. Central to this process is the peptide-loading complex (PLC), a sophisticated multi-subunit machinery that ensures the proper assembly and loading of major histocompatibility complex class I (MHC-I) molecules with high-affinity peptides. researchgate.netwikipedia.org The PLC is composed of several key proteins, each with a specific function in orchestrating the final presentation of the peptide on the cell surface.
The core components of the PLC include the Transporter associated with Antigen Processing (TAP), tapasin, the thiol oxidoreductase ERp57, and the chaperones calreticulin (B1178941) and calnexin (B1179193). nih.govyoutube.com The process begins with the degradation of viral proteins, including Matrix protein 1, into smaller peptides by the proteasome in the cytoplasm. These peptides are then translocated into the ER lumen by the TAP transporter. youtube.com
Within the ER, newly synthesized MHC-I heavy chains associate with the chaperone calnexin and subsequently with β2-microglobulin (β2m) to form a heterodimer. youtube.com This partially folded complex is then recruited to the PLC, where calnexin is replaced by calreticulin. nih.govyoutube.com Tapasin, a crucial component of the PLC, acts as a bridge, linking the MHC-I heterodimer to the TAP transporter. frontiersin.org This close association facilitates the sampling of peptides being translocated into the ER.
The chaperone-like molecule tapasin plays a direct role in optimizing the peptide repertoire presented by MHC-I molecules. researchgate.net It stabilizes the peptide-receptive MHC-I molecule and facilitates a process of "peptide editing" or "proofreading," whereby low-affinity peptides are exchanged for high-affinity ones. wikipedia.org This ensures that the MHC-I molecules that eventually reach the cell surface are loaded with stable peptides, such as the immunodominant Matrix protein 1 (27-35) epitope, capable of eliciting a robust T-cell response. The disulfide-linked conjugate of ERp57 and tapasin is also crucial for the structural integrity of the PLC and for facilitating optimal peptide loading. wikipedia.org Once a high-affinity peptide is securely bound in the peptide-binding groove of the MHC-I molecule, the complex is released from the PLC and transported to the cell surface for presentation to CD8+ T-cells. wikipedia.org
Table 1: Components of the Peptide Loading Complex (PLC) and their Functions
| Component | Function |
| TAP (Transporter associated with Antigen Processing) | Translocates peptides from the cytoplasm into the endoplasmic reticulum. youtube.com |
| Tapasin | Bridges MHC-I to TAP, stabilizes the MHC-I molecule, and facilitates peptide editing. wikipedia.orgfrontiersin.org |
| ERp57 | A thiol oxidoreductase that forms a disulfide-linked conjugate with tapasin, contributing to PLC stability. wikipedia.org |
| Calreticulin | A chaperone that binds to the MHC-I heavy chain-β2m heterodimer within the PLC. nih.govyoutube.com |
| MHC-I | Binds and presents the antigenic peptide on the cell surface. wikipedia.org |
Antigen-Presenting Cell (APC) Contribution to Epitope Presentation
While direct infection of cells leads to the presentation of viral epitopes through the classical MHC class I pathway, professional Antigen-Presenting Cells (APCs), such as dendritic cells (DCs) and macrophages, have specialized mechanisms to present exogenous antigens on MHC class I molecules, a process known as cross-presentation. nih.govnih.gov This is particularly important for initiating a CD8+ T-cell response against viruses that may not directly infect APCs.
APCs can internalize exogenous viral proteins or apoptotic bodies from infected cells. nih.gov These antigens are then processed within the APC and the resulting peptides, including Matrix protein 1 (27-35), can be loaded onto MHC class I molecules. Several pathways for cross-presentation have been proposed, including the leakage of endocytosed antigens into the cytoplasm for subsequent processing by the conventional MHC class I pathway. nih.gov
Studies have shown that human monocyte-derived dendritic cells are highly efficient at cross-presenting the MART-1(27-35) epitope from apoptotic melanoma cells to specific CD8+ cytotoxic T-cell clones in a proteasome-dependent manner. nih.gov Similarly, encapsulation of the influenza matrix peptide M1 (58-66) in microspheres has been shown to prolong its presentation by human monocyte-derived DCs. researchgate.net This suggests that the method of antigen uptake and processing by the APC can influence the duration and efficiency of epitope presentation.
The type of APC can also influence the nature of the immune response. For instance, dendritic cells are considered the most potent professional APCs for initiating primary T-cell responses. springermedizin.de The maturation state of the DC, often triggered by inflammatory signals like Interferon-alpha (IFN-α), can enhance its antigen presentation capabilities by upregulating components of the antigen processing machinery, such as the immunoproteasome subunits and TAP. nih.gov Immunopeptidomic analysis of influenza A virus-infected human tissues has confirmed that internal proteins, particularly Matrix protein 1 (M1), are a rich source of both HLA class I and class II ligands, highlighting the importance of APCs in processing and presenting these epitopes to both CD8+ and CD4+ T-cells. nih.gov
T-Cell Receptor (TCR) Recognition of Matrix Protein 1 (27-35)/MHC Complexes
TCR Repertoire Analysis in Response to Matrix Protein 1 (27-35)
The T-cell response to the immunodominant influenza A virus Matrix protein 1 (M1) epitope presented by HLA-A2 is characterized by a remarkably biased T-cell receptor (TCR) repertoire. nih.govasm.org Analysis of the TCRs that recognize this complex has revealed a high prevalence of specific Vβ and Vα gene segments and conserved motifs within the complementarity-determining region 3 (CDR3).
In middle-aged individuals, the CD8+ T-cell response to the M1 58-66 peptide is dominated by TCRs utilizing the TRBV19 (Vβ19) gene segment, with some studies reporting its usage in up to 98% of responding cells. nih.govasm.org These TRBV19-expressing TCRs often feature a highly conserved CDR3β motif, typically "xRSx". nih.govasm.org The TCRα chain repertoire shows a preference for the TRAV27 (Vα27) gene segment, although this bias is less pronounced than that of the β chain. nih.gov
However, the composition of this TCR repertoire is not static and can change with age. Studies have shown a direct correlation between increasing age and a narrowing of both the Vα and Vβ repertoires specific to the M1 epitope. asm.org This age-associated narrowing leads to oligoclonal expansions, with a reduced diversity of responding T-cell clonotypes. asm.org Interestingly, despite this reduction in diversity, certain public TCR clonotypes (those shared between individuals) are maintained across different age groups. pnas.org For example, a prominent public clonotype is characterized by the pairing of TRBV19 with a CDR3β containing the "SIRS" motif and TRAV27 with a glycine-rich CDR3α. pnas.org
Table 2: TCR Repertoire Characteristics in Response to Influenza M1 Peptide
| TCR Chain | Predominant Gene Segment | Conserved CDR3 Motif | Age-Related Changes |
| TCRβ | TRBV19 nih.govasm.org | xRSx nih.govasm.org | Narrowing of repertoire asm.org |
| TCRα | TRAV27 nih.gov | Glycine-rich (in public clonotypes) pnas.org | Narrowing of repertoire asm.org |
Structural Analysis of TCR-Peptide-MHC Interactions
The structural basis for the biased TCR repertoire in response to the Matrix protein 1 (M1) epitope has been elucidated through X-ray crystallography. nih.gov These studies have revealed the three-dimensional structure of TCRs in complex with the M1 peptide bound to the HLA-A2 molecule.
A key finding from the structural analysis of a canonical TRBV19 TCR (JM22) bound to the HLA-A2/M1 complex is that the M1 peptide sits (B43327) deep within the peptide-binding groove of HLA-A2, with most of its amino acid side chains buried. nih.gov This results in a relatively "featureless" surface for TCR recognition. The interaction between the TCR and the peptide-MHC complex is primarily driven by the TCR β-chain, with significant contributions from the CDR1β, CDR2β, and the conserved arginine residue (Arg98) of the CDR3β "xRSx" motif. nih.gov In contrast, the TCR α-chain makes fewer contacts with either the peptide or the MHC molecule. nih.gov
This mode of recognition explains the strong selection for the TRBV19 gene segment and the conserved CDR3β motif. nih.gov The TCR docks onto the HLA-A2/M1 complex in a conventional diagonal orientation. nih.gov Despite the featureless nature of the peptide, the interaction buries a significant surface area, comparable to other TCR-peptide-MHC interactions. nih.gov The flexibility of the peptide-MHC complex can also be influenced by TCR binding, with the TCR stabilizing the conformation of the presented peptide. acs.org
Determinants of TCR Specificity and Cross-Reactivity
The specificity of a T-cell receptor for its cognate peptide-MHC complex is determined by the precise molecular interactions at the interface of the three molecules. frontiersin.org The hypervariable CDR3 loops of both the TCR α and β chains are generally considered to be the primary determinants of peptide specificity, as they make the most significant contacts with the peptide. frontiersin.org However, the CDR1 and CDR2 loops, which primarily contact the MHC helices, also play a crucial role in positioning the TCR correctly for peptide recognition. nih.gov
In the case of the Matrix protein 1 (M1) epitope, the relatively featureless presentation of the peptide leads to a reliance on interactions with the MHC surface and the peptide backbone. nih.gov This may contribute to the observed TCR repertoire bias, as only a limited number of TCR geometries can effectively bind to this surface.
TCRs are also known to exhibit cross-reactivity, meaning that a single TCR can recognize different, yet often structurally similar, peptide-MHC complexes. nih.govnih.gov This phenomenon is crucial for the immune system's ability to recognize a vast array of pathogens with a limited number of T-cell clones. Studies on the MART-1(27-35) peptide, which is distinct from the influenza M1 peptide but provides valuable insights into TCR cross-reactivity, have shown that different TCRs can utilize distinct mechanisms to cross-react with the same two ligands. nih.gov For example, one TCR might bind to two different peptide-MHC complexes with a different orientation, while another might bind to both in an identical manner. nih.gov
The potential for cross-reactivity is also influenced by the structural similarity of the peptides being presented. nih.gov However, even subtle changes in a peptide, such as at anchor residues that interact with the MHC molecule, can have significant and often unpredictable effects on TCR recognition, a phenomenon that is TCR-dependent. osti.gov This highlights the exquisite sensitivity of TCRs to the conformation of the peptide-MHC complex. nih.gov The ability of the M1-specific TCR repertoire to cross-react with variant M1 peptides is an important factor in immunity against evolving influenza viruses. frontiersin.org
Cellular Immune Responses Elicited by Matrix Protein 1 27 35
Cytotoxic T Lymphocyte (CTL) Activation and Function
The presentation of the Matrix Protein 1 (27-35) peptide on the surface of infected cells or tumor cells is a critical signal for the activation and deployment of a specific CTL response.
The priming of naive CD8+ T cells against the Matrix Protein 1 (27-35) epitope is a key initiating event in the cellular immune response. This process typically requires professional antigen-presenting cells (APCs), such as dendritic cells (DCs), which can effectively process and present the peptide on their HLA-A*0201 molecules. nih.gov In individuals with a naive immune repertoire against this epitope, the frequency of precursor CTLs can be low, necessitating efficient priming by professional APCs for their activation and subsequent proliferation. nih.gov
Once primed, these specific CD8+ T cells undergo significant expansion. Studies have demonstrated that repeated in vitro stimulation with the peptide can lead to a substantial increase in the number of antigen-specific T cells. nih.govatsjournals.org For instance, in vitro cultures of peripheral blood mononuclear cells (PBMCs) from melanoma patients have shown that stimulation with the MART-1/Melan A (27-35) peptide can lead to the generation of specific CTLs. mdpi.com The kinetics of this expansion can be influenced by the precursor frequency of these T cells in the peripheral blood. nih.gov Patients with a higher initial frequency of memory T cells specific for this epitope tend to exhibit accelerated kinetics of CTL development compared to those with a naive repertoire. nih.gov
The expansion of these specific CD8+ T cells can be further enhanced by the presence of certain cytokines. High concentrations of interleukin-2 (B1167480) (IL-2), for example, have been shown to promote strong in vitro expansion of antigen-specific CD8+ T cells. nih.gov The use of modified versions of the peptide, known as peptide analogues, can also influence the efficiency of T cell expansion. nih.gov
| Factor | Influence on Priming and Expansion of CD8+ T Cells |
| Antigen-Presenting Cells (APCs) | Professional APCs like dendritic cells are crucial for priming naive T cells against the Matrix Protein 1 (27-35) epitope. nih.gov |
| Precursor Frequency | Higher initial frequency of specific T cells correlates with faster and more robust expansion. nih.gov |
| Cytokines | High concentrations of IL-2 can significantly enhance the in vitro expansion of specific CD8+ T cells. nih.gov |
| Peptide Analogues | Modified peptides can improve the efficiency of T cell expansion. nih.gov |
Upon recognition of the Matrix Protein 1 (27-35) peptide, activated CD8+ T cells exhibit a characteristic cytokine production profile, dominated by pro-inflammatory cytokines such as interferon-gamma (IFN-γ) and interleukin-2 (IL-2). IFN-γ is a critical cytokine in the anti-viral and anti-tumor response, known to have a wide range of effects including the upregulation of MHC molecules on target cells, making them more visible to CTLs.
CTLs specific for the (27-35) epitope have been shown to release significant amounts of IFN-γ upon encountering target cells presenting the peptide. atsjournals.orgmdpi.comasm.org The amount of IFN-γ released can be used as a measure of the T cell response and its functional avidity. mdpi.com Studies comparing T cells generated with the native peptide to those generated with superagonist analogues have shown that the latter can induce T cells with an enhanced capacity for IFN-γ production, even at early time points after stimulation. asm.org
Interleukin-2 is another key cytokine produced by activated CD8+ T cells, acting as a potent T cell growth factor that promotes the proliferation and survival of activated T cells, thereby amplifying the immune response. T cells stimulated with a superagonist variant of the MART-1/Melan A (27-35) peptide have been observed to readily secrete IL-2 in response to the native epitope presented by melanoma cells. asm.org The ability to produce IL-2 is a hallmark of a robust and self-sustaining T cell response.
| Cytokine | Role in Matrix Protein 1 (27-35) Specific CTL Response |
| Interferon-gamma (IFN-γ) | A primary effector cytokine released by CTLs upon target recognition, contributing to anti-viral and anti-tumor immunity. atsjournals.orgmdpi.comasm.org |
| Interleukin-2 (IL-2) | Acts as a T cell growth factor, promoting the proliferation and survival of activated CD8+ T cells. asm.org |
The primary function of cytotoxic T lymphocytes is to recognize and kill target cells displaying the specific peptide-MHC complex. CTLs specific for Matrix Protein 1 (27-35) are highly effective at lysing target cells that have been pulsed with the synthetic peptide. mdpi.comasm.org This lytic activity is typically measured in chromium release assays, where the release of radioactive chromium from pre-loaded target cells indicates cell death. asm.org
Furthermore, these CTLs are capable of recognizing and killing tumor cells, such as melanoma cells, that endogenously process and present the MART-1/Melan A (27-35) epitope on their surface in the context of HLA-A2. asm.orgnih.gov This demonstrates that the naturally processed epitope on tumor cells is a valid target for the immune system. The efficiency of this killing can be quite high, with CTLs able to lyse melanoma targets at various effector-to-target ratios. asm.org
The avidity of the T cell receptor (TCR) for the peptide-MHC complex plays a crucial role in target cell recognition and subsequent lytic activity. T cells with higher avidity can recognize and kill target cells presenting lower densities of the epitope. Research has shown that T cells generated with superagonist peptide analogues can exhibit greater sensitivity to the native peptide, responding to significantly lower concentrations of the peptide than T cells raised against the native sequence. asm.org This enhanced sensitivity can translate to more effective tumor cell lysis. asm.org
Role of CD4+ T Cells in Matrix Protein 1 (27-35)-Specific Responses
Studies on the influenza virus have shown that the matrix protein 1 (M1) is an immunodominant target of CD4+ T cell responses in healthy individuals. nih.govasm.orgfrontiersin.org These CD4+ T cells are essential for an efficient CD8+ T cell response and antibody production. nih.govasm.org In the context of melanoma, CD4+ T cells that recognize other epitopes within the MART-1/Melan-A protein can provide help for the CD8+ T cells targeting the (27-35) epitope. For instance, the Melan-A/MART-1(51-73) peptide has been identified as an immunogenic HLA-DR4-restricted epitope recognized by melanoma-reactive CD4+ T cells. nih.gov The co-existence of CD4+ T cell reactivity to this epitope and a high frequency of CD8+ T cells against the (27-35) epitope has been observed in melanoma patients. nih.gov
Interestingly, research has also indicated that a slightly longer version of the peptide, Melan-A/MART-1(26-35) with a substitution at position 27 (A27L), can be recognized by CD4+ T cells in some melanoma patients with specific HLA types (HLA-DQ6+ and HLA-DR3+). nih.gov This suggests that under certain circumstances, peptides closely related to the (27-35) epitope can directly engage CD4+ T cells. The help provided by CD4+ T cells is crucial for the generation of memory CD8+ T cells, ensuring a long-term protective immunity.
Impact of Peptide Analogues and Variants on Immunogenicity
The native Matrix Protein 1 (27-35) peptide can be modified to create analogues with enhanced immunogenicity. These altered peptide ligands are designed to improve binding to the MHC molecule or to enhance the interaction with the T cell receptor, leading to a more potent immune response.
A "superagonist" peptide is an analogue that elicits a stronger response from T cells than the native peptide. One of the most well-characterized superagonist variants of the MART-1/Melan A (27-35) peptide involves a single amino acid substitution at the first position, replacing alanine (B10760859) with leucine (B10760876) (LAGIGILTV), referred to as the 1L analogue. asm.orgnih.gov This substitution has been shown to significantly enhance the peptide's ability to induce specific T cells with superior immunological functions in vitro. asm.orgnih.gov
T cells generated with the 1L superagonist demonstrate several enhanced characteristics compared to those generated with the native peptide:
Increased Efficiency of CTL Generation: The 1L peptide can more efficiently raise specific CTLs from the peripheral blood of HLA-A2+ melanoma patients. asm.org
Higher Sensitivity: These T cells show a greater sensitivity to the native MART-1/Melan A (27-35) peptide, meaning they can be activated by lower concentrations of the epitope. asm.org
Enhanced Lytic Activity: CTLs generated with the 1L analogue are more effective at killing target cells expressing the native epitope, including both peptide-pulsed cells and melanoma tumor cells. asm.org
Improved Cytokine Production: Anti-1L T cells exhibit higher levels of IFN-γ production at earlier time points and readily secrete IL-2 in response to the native epitope. asm.org
The enhanced immunogenicity of such superagonist peptides provides a rationale for their use in therapeutic strategies aimed at overcoming tumor immune escape and achieving better control of tumor growth. asm.org
Modulation of T-Cell Response Potency and Sensitivity
The potency and sensitivity of T-cell responses to the Matrix protein 1 (27-35) peptide are critical determinants of its immunogenicity. Research has demonstrated that minor modifications to the peptide sequence can significantly alter T-cell activation. For instance, singly substituted peptide variants of the related melanoma antigen MART-1/Melan A (27-35) have been shown to act as superagonists, inducing specific T-cells with enhanced immunological functions in vitro.
T-cells generated against a superagonist variant containing a Leucine substitution at position 1 (1L) exhibited greater sensitivity to the native peptide compared to T-cells raised against the parental peptide. Furthermore, these T-cells displayed higher levels of interferon-gamma (IFN-γ) production at earlier time points and readily secreted interleukin-2 (IL-2) in response to the endogenously presented native epitope. This suggests that engineered peptides can modulate the threshold for T-cell activation, leading to a more robust and sensitive response.
The structural basis for these differences in potency lies in how the peptide is presented by the Major Histocompatibility Complex (MHC) molecule, HLA-A2. Studies comparing the native MART-1 (27-35) nonamer with a decamer version (26-35) found that the decamer had equal or improved immunogenicity and bound more tightly to HLA-A2. The potency of these peptides in activating T-cells ranked from lowest to highest as: the native 27-35 nonamer, the 26-35 decamer, and a Leucine-modified 26-35 peptide. These findings underscore that both peptide length and amino acid composition are key factors in modulating the potency of the T-cell response.
| Peptide Variant | Modification | Observed T-Cell Response Enhancement |
|---|---|---|
| 1L Variant | Leucine substitution at position 1 of MART-1 (27-35) | Greater sensitivity to native peptide; Higher and earlier IFN-γ and IL-2 production. |
| EAA Decamer | Extension to MART-1 (26-35) | Equal or improved immunogenicity and tighter HLA-A2 binding compared to the nonamer. |
| Leu26-35 | Leucine modification of the 26-35 decamer | Highest potency in T-cell activation assays compared to native nonamer and decamer. |
Influence on T-Cell Cross-Reactivity Patterns
T-cell cross-reactivity, the ability of a single T-cell clone to recognize different peptide antigens, is a crucial aspect of immunity, particularly against rapidly mutating viruses like influenza. The Matrix protein 1 (M1) is a relatively conserved internal protein, making its epitopes, such as M1 (27-35), potential targets for cross-reactive T-cell responses that could provide broad protection against different influenza subtypes.
Studies have shown that T-cells specific for one viral epitope can recognize variants of that epitope, although often with reduced efficiency. For example, sequence variations in CD8+ T-cell epitopes of influenza A have been associated with escape from T-cell recognition. Research into the influenza M1(58-66) epitope, another well-characterized T-cell target, demonstrates that a significant fraction of the T-cell repertoire is cross-reactive. Up to 50% of M1(58-66)-specific T-cell clonotypes can proliferate after stimulation with M1 peptides containing substitutions at T-cell receptor (TCR) contact positions.
However, the relationship between peptide structure and T-cell cross-reactivity is not always predictable. Structural studies of the related MART-1 epitopes revealed a significant disconnect between structural similarity and T-cell recognition. The 26-35 decamer and 27-35 nonamer peptides adopt strikingly different conformations when bound to HLA-A2, yet many T-cell clones show broad cross-reactivity towards both ligands. Paradoxically, these same cross-reactive T-cells can be highly sensitive to very subtle structural changes within a single conformational class, failing to recognize anchor-modified variants. This highlights a dichotomy where T-cells can be both broadly cross-reactive and exquisitely specific, challenging predictions of cross-reactivity based on structure alone.
| Peptide System | Observation | Implication for Cross-Reactivity |
|---|---|---|
| Influenza M1(58-66) and variants | Up to 50% of T-cell clonotypes recognize peptides with substitutions at TCR contact points. | The T-cell repertoire contains a high frequency of cross-reactive clonotypes. |
| MART-1 (26-35) vs. MART-1 (27-35) | Peptides adopt different conformations but are recognized by the same T-cell clones. | T-cell recognition can be insensitive to major structural differences. |
| MART-1 (27-35) vs. anchor-modified variants | Cross-reactive T-cells fail to recognize variants with subtle structural changes. | T-cell recognition can be highly sensitive to minor structural differences. |
Studies on Regulatory Mechanisms of T-Cell Activity in Response to Matrix Protein 1 (27-35)
Mechanisms of Activation-Induced Cell Death (AICD)
Activation-induced cell death (AICD) is a critical homeostatic mechanism that leads to the programmed cell death of activated T-lymphocytes, primarily through the Fas/FasL pathway. This process is essential for maintaining peripheral tolerance and preventing excessive immune responses. However, in the context of persistent antigen stimulation, such as in chronic infections or cancer, AICD can be detrimental by eliminating effector T-cells.
Repeated stimulation of the T-cell receptor (TCR) can trigger AICD. Studies on T-cells reactive to tumor epitopes, such as MART-1(27-35), have provided insights into the mechanisms of AICD. Re-encountering a cognate antigen can induce a caspase-independent form of cell death in these T-cells. This process has been linked to the generation of reactive oxygen species (ROS) and the activation of the c-Jun NH2-terminal kinase (JNK) pathway.
In one study, restimulation of MART-1(27-35)-reactive cytotoxic T-lymphocytes (CTLs) with their specific peptide led to a significant increase in intracellular ROS and subsequent DNA damage, culminating in cell death. Inhibition of ROS with antioxidants like MnTBAP successfully protected these CTLs from AICD without impairing their ability to secrete IFN-γ. This suggests that modulating redox pathways could be a strategy to enhance the persistence of therapeutic T-cells. More recent research indicates that TCR restimulation can induce a form of programmed necrosis, or necroptosis, involving key molecules like RIPK1 and RIPK3.
Influence of Cellular Microenvironment on T-cell Function
The cellular microenvironment plays a profound role in shaping the function, differentiation, and survival of T-cells responding to antigens like Matrix protein 1 (27-35). This environment consists of a complex interplay between various cell types, the extracellular matrix (ECM), and soluble factors such as cytokines and metabolites.
The composition of the ECM can directly influence T-cell activity. A dense, fibrotic ECM, often found in tumor microenvironments, can physically impede T-cell infiltration and migration. Furthermore, specific ECM components can have direct immunoregulatory effects. For example, collagens can bind to the inhibitory receptor LAIR-1 expressed on T-cells, directly inhibiting their function. Studies using cell-derived matrices from cancer-associated fibroblasts showed a trend towards decreased T-cell proliferation and an increase in the expression of the inhibitory receptor PD-1 on T-cells cultured on these matrices.
Methodological Approaches in Matrix Protein 1 27 35 Research
In Vitro Cellular Assays
In vitro cellular assays are fundamental to understanding the immunological properties of Matrix protein 1 (27-35). These assays allow for the controlled stimulation, expansion, and functional analysis of T-cells that recognize this specific peptide.
The generation of T-cells specific to Matrix protein 1 (27-35) for research purposes requires specific stimulation and expansion protocols. A common approach involves the use of peripheral blood mononuclear cells (PBMCs) obtained from donors. nih.gov These cells are incubated with the Matrix protein 1 (27-35) peptide to selectively activate T-cells bearing the corresponding T-cell receptor. nih.gov
To enhance this process, professional antigen-presenting cells (APCs) like dendritic cells (DCs) are often employed. aacrjournals.org Autologous DCs pulsed with the Matrix protein 1 (27-35) peptide can effectively stimulate and expand epitope-reactive CTLs from the PBMCs of healthy donors. aacrjournals.org In some protocols, T-cells are re-stimulated at regular intervals, such as weekly, using irradiated autologous PBMCs pulsed with the peptide to further expand the specific T-cell population. nih.gov The culture medium is typically supplemented with cytokines like Interleukin-2 (B1167480) (IL-2) to promote T-cell proliferation and survival. nih.gov
The following table summarizes a representative T-cell stimulation and expansion protocol:
| Step | Description | Reagents/Cells |
| 1. Isolation | Peripheral blood mononuclear cells (PBMCs) are isolated from donor blood. | Ficoll-Hypaque gradient |
| 2. Stimulation | PBMCs are incubated with the Matrix protein 1 (27-35) peptide. This can be done with peptide-pulsed autologous dendritic cells or monocytes. aacrjournals.orgrupress.org | Matrix protein 1 (27-35) peptide, autologous APCs |
| 3. Culture | Cells are cultured in a medium supplemented with growth factors to promote T-cell proliferation. | RPMI 1640, Fetal Calf Serum (FCS), Interleukin-2 (IL-2) |
| 4. Re-stimulation | T-cells are periodically re-stimulated with peptide-pulsed APCs to further expand the antigen-specific population. nih.gov | Irradiated autologous PBMCs, Matrix protein 1 (27-35) peptide |
| 5. Analysis | Expanded T-cells are then used in various functional assays. | ELISpot, Cytotoxicity assays, etc. |
The Enzyme-Linked Immunosorbent Spot (ELISPOT) assay is a highly sensitive technique used to quantify the frequency of cytokine-secreting cells at the single-cell level. abcam.com In the context of Matrix protein 1 (27-35) research, it is primarily used to detect the production of cytokines, such as Interferon-gamma (IFN-γ), by T-cells upon recognition of the peptide. aacrjournals.orgaacrjournals.org
The assay involves coating a microplate with a capture antibody specific for the cytokine of interest. T-cells are then added to the wells along with the Matrix protein 1 (27-35) peptide or peptide-pulsed APCs. aacrjournals.org If the T-cells recognize the peptide, they secrete the cytokine, which is then captured by the antibody on the plate surface. A second, biotinylated detection antibody is added, followed by an enzyme-conjugated streptavidin. The addition of a substrate results in the formation of a colored spot at the location of each cytokine-secreting cell. nih.gov The number of spots provides a quantitative measure of the antigen-specific T-cell response. nih.gov
Cytotoxicity assays are crucial for determining the functional ability of CTLs expanded against Matrix protein 1 (27-35) to kill target cells presenting this peptide. The chromium-51 (B80572) (⁵¹Cr) release assay is a classic method for measuring cell-mediated cytotoxicity. aacrjournals.org
In this assay, target cells, such as the T2 cell line which expresses the appropriate HLA-A*0201 molecule, are labeled with radioactive ⁵¹Cr. nih.govresearchgate.net These labeled target cells are then pulsed with the Matrix protein 1 (27-35) peptide and incubated with the expanded CTLs at various effector-to-target (E:T) ratios. nih.govresearchgate.net If the CTLs recognize the peptide on the target cells, they induce cell lysis, leading to the release of ⁵¹Cr into the supernatant. aacrjournals.org The amount of radioactivity in the supernatant is measured and used to calculate the percentage of specific lysis. aacrjournals.orgresearchgate.net
The following table outlines the general steps of a chromium release assay:
| Step | Description | Key Components |
| 1. Target Cell Labeling | Target cells (e.g., T2 cells) are incubated with ⁵¹Cr. aacrjournals.org | T2 cells, ⁵¹Cr |
| 2. Peptide Pulsing | Labeled target cells are incubated with the Matrix protein 1 (27-35) peptide. researchgate.net | Labeled target cells, Matrix protein 1 (27-35) peptide |
| 3. Co-incubation | Peptide-pulsed target cells are mixed with effector CTLs at various E:T ratios. nih.gov | Effector CTLs, peptide-pulsed target cells |
| 4. ⁵¹Cr Release Measurement | After incubation, the amount of ⁵¹Cr released into the supernatant is quantified. | Supernatant, gamma counter |
| 5. Calculation | The percentage of specific cytotoxicity is calculated based on the amount of ⁵¹Cr released. aacrjournals.org | Experimental release, spontaneous release, maximal release |
MHC-peptide multimer staining, particularly with tetramers, is a powerful technique for directly visualizing and quantifying antigen-specific T-cells. rupress.orgnih.gov This method utilizes recombinant MHC class I molecules, folded with the Matrix protein 1 (27-35) peptide, which are then multimerized, often using streptavidin, and conjugated to a fluorescent dye. rupress.org
These fluorescently labeled tetramers can bind with high avidity to T-cell receptors that are specific for the Matrix protein 1 (27-35)-MHC complex. aacrjournals.org By incubating a population of lymphocytes with these tetramers and then analyzing the cells by flow cytometry, it is possible to identify and count the number of T-cells specific for this epitope. aacrjournals.orgaacrjournals.org This technique is highly specific and allows for the direct enumeration of antigen-specific T-cells without the need for in vitro culture or functional assays. rupress.org
Intracellular cytokine staining (ICS) combined with flow cytometry is a multiparametric technique that allows for the simultaneous identification of the phenotype of T-cells and their ability to produce specific cytokines in response to an antigen. nih.govnih.gov
In this assay, T-cells are stimulated with the Matrix protein 1 (27-35) peptide in the presence of a protein transport inhibitor, such as Brefeldin A or Monensin. nationwidechildrens.org This inhibitor blocks the secretion of cytokines, causing them to accumulate within the cell. nationwidechildrens.org The cells are then stained with fluorescently labeled antibodies against cell surface markers (e.g., CD8) to identify the T-cell population of interest. Subsequently, the cells are fixed and permeabilized to allow for the entry of fluorescently labeled antibodies against intracellular cytokines like IFN-γ and TNF-α. thermofisher.compnas.org Flow cytometric analysis can then determine the percentage of CD8+ T-cells that are producing specific cytokines in response to the Matrix protein 1 (27-35) peptide. pnas.org
Structural Biology Techniques
While the peptide Matrix protein 1 (27-35) itself is too small for direct structural determination by methods like X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy, these techniques have been instrumental in elucidating the structure of the full-length Matrix protein 1 (M1). nih.govnih.govplos.orgnih.gov Understanding the structure of the parent protein provides context for how the (27-35) epitope may be processed and presented to the immune system.
X-ray crystallography has been used to solve the structure of the N-terminal domain of M1 at various pH levels, revealing a globular fold composed of alpha-helices. nih.govnih.govresearchgate.net Cryo-electron microscopy (cryo-EM) has provided insights into the organization of the M1 protein into a matrix layer within the influenza virion. plos.orgnih.gov NMR spectroscopy has also been employed to study the structure and dynamics of M1 in solution. nih.govnih.govnih.govacs.org These structural studies of the full-length protein are crucial for understanding its multiple functions during the viral life cycle, including its role in virion assembly and disassembly. nih.gov
X-ray Crystallography of Peptide-MHC Complexes
X-ray crystallography provides atomic-level insights into the three-dimensional structure of peptide-Major Histocompatibility Complex (pMHC) complexes. This technique is crucial for understanding how the Matrix protein 1 (27-35) peptide is presented by MHC molecules, particularly the human leukocyte antigen (HLA) class I molecule HLA-A*02:01, to T-cell receptors (TCRs).
The resulting electron density maps reveal the precise conformation of the peptide within the binding groove of the MHC molecule. This includes the identification of primary anchor residues—specific amino acids in the peptide that fit into pockets of the MHC groove, securing the peptide—and the orientation of other peptide side chains that are exposed for TCR recognition. For the LILGSILIL peptide, crystallographic analysis would determine how the leucine (B10760876) and isoleucine residues at various positions interact with the hydrophobic pockets of the HLA-A*02:01 binding groove.
Molecular Dynamics Simulations and Computational Modeling of Peptide-MHC Interactions
Molecular dynamics (MD) simulations and computational modeling complement experimental techniques like X-ray crystallography by providing a dynamic view of pMHC interactions. These in silico methods are used to predict and analyze the stability, conformational flexibility, and energetic landscape of the Matrix protein 1 (27-35) peptide when bound to an MHC molecule.
MD simulations use classical mechanics to simulate the movements of atoms in the pMHC complex over time. Starting from a modeled or experimentally determined structure, these simulations can reveal the flexibility of the peptide within the MHC binding groove and the dynamic interplay between the peptide and MHC residues. Such simulations have been extensively used to study how different peptides, including those from influenza, can modulate the dynamics of the MHC protein itself, potentially influencing its recognition by other immune molecules. amegroups.cn
Computational modeling can also be used to predict the binding affinity of the M1 (27-35) peptide for various MHC alleles. These models often employ scoring functions that estimate the free energy of binding based on the physicochemical properties of the amino acids and their interactions. These approaches are valuable for initial screening of potential epitopes and for understanding the structural basis of peptide binding specificity.
In Silico Approaches
Peptide-MHC Binding Prediction Algorithms
A variety of in silico tools are available to predict the binding affinity of peptides to MHC molecules. These algorithms are essential for the initial screening of large numbers of peptides from a pathogen's proteome to identify potential T-cell epitopes. For the Matrix protein 1 (27-35) peptide, these tools can predict its likelihood of binding to specific HLA alleles, such as HLA-A*02:01.
These prediction methods are broadly categorized into sequence-based and structure-based approaches. Sequence-based methods, which are more common, utilize quantitative matrices or machine learning algorithms (e.g., artificial neural networks, support vector machines) trained on large datasets of experimentally measured peptide-MHC binding affinities. nih.govnih.gov Servers like NetMHCpan are widely used for this purpose. mdpi.com They analyze the amino acid sequence of the peptide (LILGSILIL) and the MHC molecule to provide a predicted binding affinity, often expressed as an IC50 value or a percentile rank.
Structure-based methods use the three-dimensional structures of pMHC complexes to predict binding through molecular docking and energy calculations. While computationally more intensive, they can provide more detailed insights into the specific interactions driving the binding.
Table 1: Representative Peptide-MHC Binding Prediction Servers
| Prediction Server | Methodology | Output |
| NetMHCpan | Artificial Neural Network | Predicted IC50 binding affinity, percentile rank |
| SYFPEITHI | Motif-based scoring | Binding score |
| IEDB Analysis Resource | Consensus of multiple methods | Percentile rank, IC50 |
Immunogenicity Prediction Models
Beyond MHC binding, which is a prerequisite for T-cell recognition, immunogenicity prediction models aim to forecast the likelihood that a given pMHC complex will elicit a T-cell response. These models are more complex as immunogenicity is influenced by a multitude of factors beyond just binding affinity, including the stability of the pMHC complex, the degree of its difference from self-peptides, and the nature of the T-cell repertoire.
Some models incorporate physicochemical properties of the peptide's amino acids and their positions, as these can influence the interaction with the TCR. nih.gov For the Matrix protein 1 (27-35) peptide, these models would assess features of the LILGSILIL sequence in the context of HLA-A*02:01 presentation to predict its potential to activate CD8+ T-cells. The accuracy of these predictions is an active area of research, and they are often used in conjunction with experimental validation.
Experimental Animal Models
Use of HLA-A*0201 Transgenic Mice in Immunogenicity Studies
To study the immunogenicity of human T-cell epitopes in a preclinical setting, researchers often use transgenic mice that express human HLA molecules. HLA-A02:01 transgenic mice are particularly common because this allele is prevalent in the human population. These mice provide a valuable in vivo system to assess the T-cell response to peptides like Matrix protein 1 (27-35) that are predicted or known to bind to HLA-A02:01.
In a typical study, these transgenic mice are immunized with the synthetic M1 (27-35) peptide, often formulated with an adjuvant to enhance the immune response. Following immunization, the T-cell response is evaluated using various immunological assays. For instance, splenocytes from the immunized mice can be restimulated in vitro with the M1 (27-35) peptide, and the production of cytokines such as interferon-gamma (IFN-γ) can be measured by ELISpot or intracellular cytokine staining. nih.govplos.org These assays quantify the frequency and function of peptide-specific T-cells.
Furthermore, in vivo cytotoxicity assays can be performed to determine if the induced T-cells are capable of killing target cells presenting the M1 (27-35) peptide on HLA-A*02:01 molecules. While many studies in HLA-A2 transgenic mice have focused on the immunodominant M1(58-66) epitope, the same experimental framework is applicable to investigate the immunogenicity of the M1 (27-35) peptide. nih.govpnas.org
Broader Implications for Immunological Research
Contribution to Understanding Fundamental T-Cell Biology and Antigen Presentation
The study of T-cell responses to the MART-1(27-35) epitope has significantly contributed to our understanding of T-cell biology and the processes of antigen presentation. As a well-defined, HLA-A2.1-restricted epitope derived from a self-protein expressed on melanoma cells, it provides a specific target for dissecting the anti-tumor immune response.
Research utilizing this peptide has helped to elucidate the mechanisms of T-cell activation, differentiation, and memory. Studies have shown that cytotoxic T lymphocytes (CTLs) specific for MART-1(27-35) can be recovered from the tumor-infiltrating lymphocytes (TILs) of melanoma patients, indicating a naturally occurring immune response to this antigen. nih.govnih.gov However, these CTLs are often ineffective at mediating tumor regression in vivo, which has prompted investigations into mechanisms of T-cell tolerance and tumor immune escape. nih.govrupress.org
The use of MART-1(27-35) has been instrumental in studying the phenomenon of immunodominance, where the immune response is focused on a limited number of epitopes from a complex antigen. asm.orgpnas.org By comparing the response to this epitope with others, researchers can investigate the factors that determine why certain peptides elicit stronger T-cell responses.
Furthermore, the peptide has been crucial for understanding antigen processing and presentation. Dendritic cells (DCs), as professional antigen-presenting cells (APCs), can process and present MART-1(27-35) to prime CD8+ T-cell responses. doi.org Studies involving DCs loaded with apoptotic melanoma cells have demonstrated their efficiency in cross-presenting the MART-1(27-35) epitope, a key process for initiating anti-tumor immunity. nih.gov This has provided a model system to explore how APCs handle tumor-associated antigens to generate effective CTLs.
Utility as a Model Antigen in Immunological Systems
The MART-1(27-35) peptide is widely employed as a model antigen in a variety of immunological systems due to its well-characterized nature and the availability of specific research tools. Its expression is largely restricted to melanocytes and melanoma cells, making it a relevant target for cancer immunology studies. bpsbioscience.com
One of its primary uses is in the in vitro generation and expansion of antigen-specific CD8+ T cells. nih.govaacrjournals.org These T-cell lines and clones are invaluable for studying T-cell function, cytotoxicity, and cytokine production in a controlled environment. The peptide is also frequently used as a positive control in assays like ELISPOT and intracellular cytokine staining to validate T-cell responsiveness. nih.govaacrjournals.org
In the context of immunotherapy, MART-1(27-35) has been a cornerstone for developing and evaluating new therapeutic strategies. It is used to assess the efficacy of peptide-based vaccines and to generate T cells for adoptive cell transfer (ACT) therapy. ashpublications.org For instance, artificial APCs engineered to endogenously process and present the MART-1(27-35) peptide have been shown to effectively prime and expand anti-tumor CTLs. aacrjournals.org
The development of peptide-MHC tetramers for MART-1(27-35) has revolutionized the ability to detect, quantify, and isolate T cells with specificity for this antigen directly from biological samples. rupress.orgashpublications.org This technology has enabled precise monitoring of immune responses in melanoma patients and in preclinical models.
| Research Application | Experimental System | Key Findings | Reference(s) |
| Generation of specific CTLs | In vitro stimulation of Peripheral Blood Lymphocytes (PBLs) | Successfully generated HLA-A2-restricted, MART-1(27-35)-specific CTLs from patients. | nih.gov |
| Adoptive Cell Transfer (ACT) Therapy | Ex vivo expansion of TILs | High frequencies of MART-1-specific CD8+ T cells in TILs used for ACT. | ashpublications.org |
| Evaluation of Artificial APCs | K562 cells transfected with HLA-A2, CD80, CD83 and a mini-gene for MART-1(27-35) | Engineered aAPCs can naturally process and present the peptide to prime and expand antitumor CTLs. | aacrjournals.org |
| Control in Immunological Assays | ELISPOT and CTL assays for other antigens (e.g., α-fetoprotein) | Used as a reliable immunodominant peptide to validate assay performance and T-cell reactivity. | aacrjournals.org |
This table is interactive and can be sorted by column.
Insights into Structure-Function Relationships of Peptide-MHC-TCR Interactions
The MART-1(27-35) peptide has been a valuable subject for structural and biophysical studies, offering deep insights into the molecular basis of immune recognition by T cells. The interaction between the T-cell receptor (TCR), the peptide, and the MHC molecule is a critical event that initiates the adaptive immune response, and understanding its structural underpinnings is essential. mdpi.comelifesciences.org
Crystallographic studies have revealed how MART-1(27-35) and its variants are presented by the HLA-A2 molecule. nih.gov These studies have shown that the peptide can adopt different conformations within the MHC binding groove. For example, the native MART-1(27-35) nonamer adopts an extended conformation, whereas a related decamer peptide (MART-1(26-35)) assumes a bulged conformation. nih.govresearchgate.net This structural dichotomy, despite the peptides' sequence similarity, highlights the complexity of antigen presentation and has challenged predictions of T-cell cross-reactivity based on structure alone. nih.gov
Researchers have extensively used peptide analogues of MART-1(27-35) to probe the relationship between peptide-MHC binding affinity and immunogenicity. Modifications at the peptide's anchor residues, which interact with pockets in the MHC groove, can significantly alter binding stability. nih.govnih.gov For instance, substituting the alanine (B10760859) at position 2 with a leucine (B10760876) enhances MHC binding but can paradoxically eliminate recognition by some T-cell clones, demonstrating that strong MHC binding is not the sole determinant of immunogenicity. nih.govfrontiersin.org This has led to the concept that the TCR is sensitive not only to the static structure but also to the dynamic properties of the peptide-MHC complex. nih.govfrontiersin.org
These structure-function studies have practical implications for the design of immunotherapeutics. By modifying the peptide sequence, "superagonist" or "heteroclitic" peptides can be created that elicit more potent T-cell responses than the native epitope. nih.govresearchgate.net A variant of MART-1(27-35) with a leucine substitution at position 1 was shown to act as a superagonist, inducing specific T cells with enhanced anti-melanoma functions. nih.govresearchgate.net
| Peptide Variant | Modification | Impact on Structure/Binding | Impact on T-Cell Recognition | Reference(s) |
| MART-1(26-35) | Native Decamer (EAA...) | Adopts a bulged conformation in the HLA-A2 groove. | Recognized by cross-reactive T cells. | nih.govresearchgate.net |
| MART-1(27-35) | Native Nonamer (AAG...) | Adopts an extended conformation; weak binding to HLA-A2. | Weakly immunogenic; recognized by specific T-cell clones. | nih.govfrontiersin.org |
| [Leu28]MART-1(27-35) | Ala to Leu substitution at Position 2 (ALG...) | Strengthens binding to HLA-A2. | Eliminates antigenicity for multiple T-cell clones. | nih.govfrontiersin.org |
| [Leu27]MART-1(27-35) | Ala to Leu substitution at Position 1 (LAG...) | Behaves as a superagonist. | Induces T cells with enhanced immunological functions and greater sensitivity to the native peptide. | nih.govresearchgate.net |
This table is interactive and can be sorted by column.
Q & A
Basic: What are the primary experimental applications of Matrix Protein 1 (27-35) in immunological research?
Matrix Protein 1 (27-35) is a peptide fragment frequently used to study antigen presentation and T-cell activation. Methodologically, researchers employ MHC-I binding assays to assess its affinity for human leukocyte antigen (HLA) molecules, followed by ELISpot or flow cytometry to quantify interferon-γ secretion from cytotoxic T-cells . Its inclusion in peptide libraries for epitope mapping (e.g., in influenza A virus studies) highlights its role in identifying immunodominant regions. Experimental designs often use synthetic peptides (≥95% purity) with controlled storage conditions (e.g., lyophilized at -80°C) to prevent degradation .
Basic: How do researchers validate the structural integrity of Matrix Protein 1 (27-35) in vitro?
Structural validation typically involves mass spectrometry to confirm molecular weight (e.g., ~813.98 Da for MART-1(27-35)) and circular dichroism (CD) to assess secondary structure in solution. For glycosylated variants (e.g., proteins migrating at 27-35 kDa in SDS-PAGE), researchers use PNGase F treatment to differentiate between glycosylated and non-glycosylated forms, followed by Western blotting with sequence-specific antibodies . Stability studies under varying pH and temperature conditions are critical to ensure reproducibility in functional assays .
Advanced: How can conflicting data on the stability of Matrix Protein 1 (27-35) across studies be reconciled?
Discrepancies often arise from differences in formulation buffers (e.g., presence of surfactants or cryoprotectants) and analytical methods . For example, Manning et al. (2010) emphasize that oxidation or deamidation during storage can alter peptide stability, necessitating reverse-phase HPLC with UV/Vis or MS detection to track degradation products . Advanced studies should include accelerated stability testing (40°C/75% RH for 1-3 months) and orthogonal assays (e.g., differential scanning calorimetry) to correlate physical stability with bioactivity .
Advanced: What computational and experimental approaches are used to compare Matrix Protein 1 (27-35) immunogenicity across species?
Cross-species comparisons require molecular dynamics simulations to predict MHC-I binding affinities in non-human models (e.g., murine H-2 vs. human HLA). Experimentally, transgenic mouse models expressing human HLA alleles (e.g., HLA-A*02:01) are used to validate T-cell responses. Challenges include limited sequence homology in model organisms, as noted in cross-species functional studies . Researchers must also account for glycosylation patterns in recombinant proteins, which can mask epitopes in mammalian expression systems .
Advanced: How should researchers design controls to address variability in Matrix Protein 1 (27-35)-dependent T-cell activation assays?
Robust experimental designs include:
- Positive controls : Known immunogenic peptides (e.g., NY-ESO-1 (157-165)) to validate assay sensitivity .
- Negative controls : Unstimulated T-cells or irrelevant peptides to rule out non-specific activation.
- Replicate stratification : At least triplicate wells per condition to account for donor-specific T-cell receptor diversity.
- Normalization : Baseline correction using pre-stimulation cytokine levels.
Statistical methods like mixed-effects models are recommended to handle inter-donor variability in human PBMC studies .
Basic: What are the key considerations for synthesizing Matrix Protein 1 (27-35) with high batch-to-batch consistency?
Solid-phase peptide synthesis (SPPS) using Fmoc chemistry is standard. Critical parameters include:
- Coupling efficiency : Monitored via Kaiser test or real-time MS.
- Purification : Preparative HPLC with C18 columns and acetonitrile/water gradients.
- Quality control : Endotoxin levels (<0.1 EU/mg via LAL assay) and residual solvent quantification (GC-MS) .
Advanced: What bioinformatics tools are optimal for predicting post-translational modifications in Matrix Protein 1 (27-35) fusion proteins?
Tools like NetPhos 3.0 (phosphorylation), NetNGlyc 1.0 (N-glycosylation), and DeepLoc (subcellular localization) can predict modifications affecting immunogenicity. For experimental validation, tandem MS/MS with electron-transfer dissociation (ETD) preserves labile PTMs during fragmentation . Researchers must also consider species-specific glycosylation machinery when expressing recombinant proteins in HEK293 vs. CHO cells .
Basic: How does the solubility of Matrix Protein 1 (27-35) impact its use in in vivo studies?
Poor solubility in aqueous buffers can limit bioavailability. Strategies include:
- Buffer optimization : Use of 10% DMSO or arginine-based solutions.
- Lipid nanoparticle encapsulation : Enhances lymphatic trafficking.
- PEGylation : Reduces renal clearance. Preclinical studies in mice require dose-ranging experiments (e.g., 1–50 µg peptide) to establish pharmacokinetic profiles .
Advanced: What methodological frameworks are recommended for prioritizing Matrix Protein 1 (27-35) as a therapeutic target?
The PICO framework (Population: Cancer patients; Intervention: Peptide vaccine; Comparison: Adjuvant-only controls; Outcome: Tumor regression) aligns with phase I trial designs. FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) ensure clinical relevance, while multi-omics integration (e.g., TCR sequencing + transcriptomics) identifies biomarkers of response .
Advanced: How can researchers address discrepancies in MHC-I binding affinity data reported for Matrix Protein 1 (27-35)?
Discrepancies may stem from allelic variability (e.g., HLA-A02:01 vs. HLA-A02:06) or assay conditions (e.g., peptide concentration gradients in competitive ELISAs). Standardization using reference peptides (e.g., JY-1) and BLI (biolayer interferometry) for real-time binding kinetics improves reproducibility. Meta-analyses should stratify data by HLA subtype and experimental platform .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
